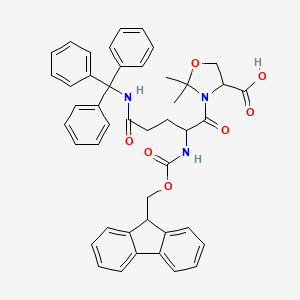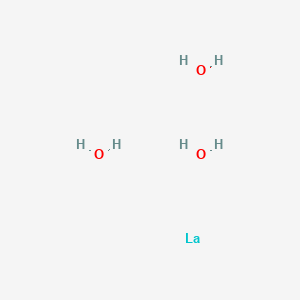
Lanthanum Trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum Trihydrate is a compound that belongs to the lanthanide series of elements. Lanthanum itself is a soft, ductile, silvery-white metal that tarnishes slowly when exposed to air . This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Lanthanum Trihydrate can be prepared through several synthetic routes. One common method involves the reaction of lanthanum chloride with sodium bicarbonate (NaHCO₃) in an acidic solution to generate lanthanum carbonate nuclei. This reaction is carried out at a low pH to reduce the risk of generating lanthanum carbonate hydroxide . Another method involves the precipitation process to prepare lanthanum hydroxide, which can then be hydrated to form this compound .
Chemical Reactions Analysis
Lanthanum Trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, lanthanum oxide reacts with nitric acid to form lanthanum nitrate and water . The general reactions are as follows:
- Oxidation: La₂O₃ + 6 HNO₃ → 2 La(NO₃)₃ + 3 H₂O
- Reduction: La(OH)₃ + 3 HNO₃ → La(NO₃)₃ + 3 H₂O
- Substitution: La₂(CO₃)₃ + 6 HNO₃ → 2 La(NO₃)₃ + 3 CO₂ + 3 H₂O
Scientific Research Applications
Lanthanum Trihydrate has a wide range of scientific research applications. It is used in the preparation of specialty glass and water treatment . In the field of catalysis, lanthanum-based catalysts are essential in refining petroleum and enhancing the catalytic cracking process . This compound is also used in the preparation of lanthanum-based nanoparticles and in the synthesis of various organic compounds . Additionally, it has applications in the removal of arsenate from aqueous solutions .
Mechanism of Action
The mechanism of action of Lanthanum Trihydrate involves its ability to bind to specific molecules and ions. For example, lanthanum carbonate, a related compound, acts as a phosphate binder by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal tract unabsorbed . This binding reduces the absorption of dietary phosphate, leading to a decrease in serum phosphate levels .
Comparison with Similar Compounds
Lanthanum Trihydrate can be compared with other lanthanide compounds such as cerium, praseodymium, and neodymium. These compounds share similar chemical properties, such as the ability to form trivalent ions and react with water to form hydroxides . lanthanum is unique in its specific applications in catalysis and water treatment . Other similar compounds include lanthanum nitrate, lanthanum oxide, and lanthanum chloride .
Properties
Molecular Formula |
H6LaO3 |
|---|---|
Molecular Weight |
192.952 g/mol |
IUPAC Name |
lanthanum;trihydrate |
InChI |
InChI=1S/La.3H2O/h;3*1H2 |
InChI Key |
CMGJQFHWVMDJKK-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel](/img/structure/B13383661.png)
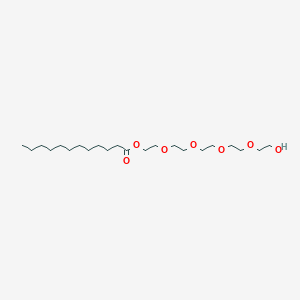
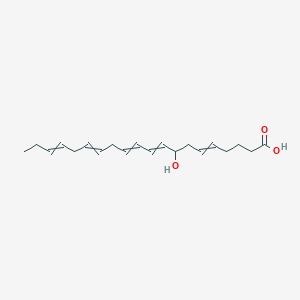
![6-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13383695.png)
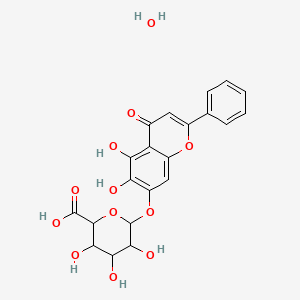
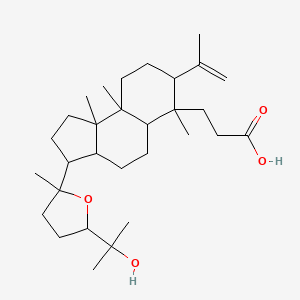
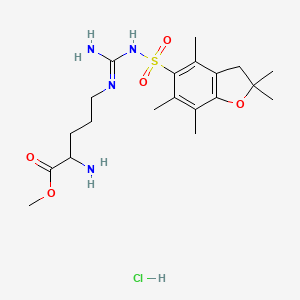
![4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid](/img/structure/B13383718.png)
![tert-butyl N-[9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13383722.png)
![3-(3,4-Dihydroxyphenyl)-2-[3-[4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]propanoic acid](/img/structure/B13383729.png)
![ethyl (1S,2S,3S,4R)-3-[[(Benzyloxy)carbonyl]amino]bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13383731.png)
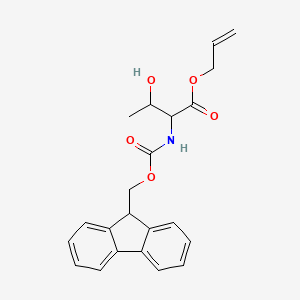
![N-[(1R,2R)-2-[[[[(1S,2S)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B13383750.png)
